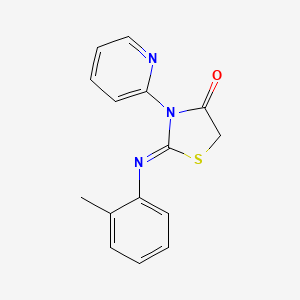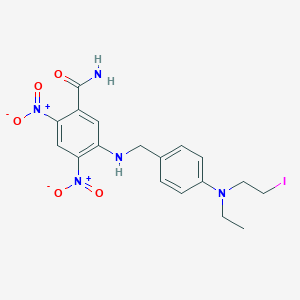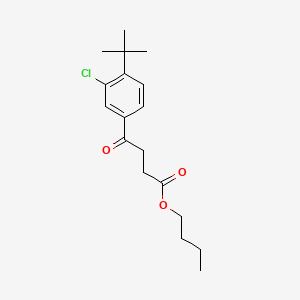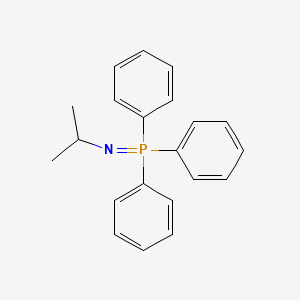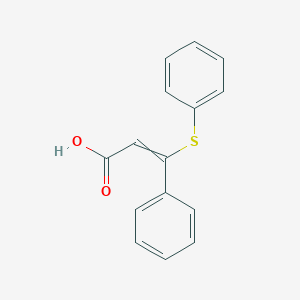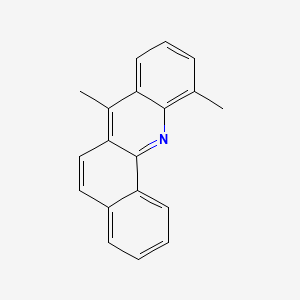
Benz(c)acridine, 7,11-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz©acridine, 7,11-dimethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C19H15N It is a derivative of benzacridine, characterized by the presence of two methyl groups at the 7th and 11th positions of the acridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz©acridine, 7,11-dimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of nitrogen and subsequent cyclization can yield the desired acridine structure. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of Benz©acridine, 7,11-dimethyl- may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and high throughput. The choice of raw materials, reaction conditions, and purification processes are optimized to achieve cost-effective and environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions
Benz©acridine, 7,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine under controlled conditions.
Major Products
The major products formed from these reactions include various substituted acridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benz©acridine, 7,11-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benz©acridine, 7,11-dimethyl- involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The specific pathways and molecular targets involved depend on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Benz©acridine: The parent compound without the methyl groups.
Benz(a)acridine: Another isomer with different ring fusion.
7,9-Dimethylbenz©acridine: A closely related compound with methyl groups at different positions.
Uniqueness
Benz©acridine, 7,11-dimethyl- is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to other similar compounds.
Propiedades
Número CAS |
32740-01-5 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
7,11-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)16-11-10-14-7-3-4-8-17(14)19(16)20-18(12)15/h3-11H,1-2H3 |
Clave InChI |
RZVCZQLPQROJFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=C3C=CC4=CC=CC=C4C3=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


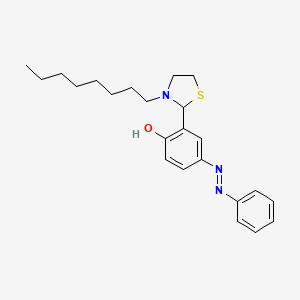
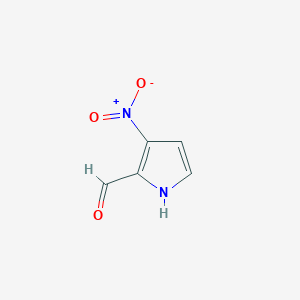
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
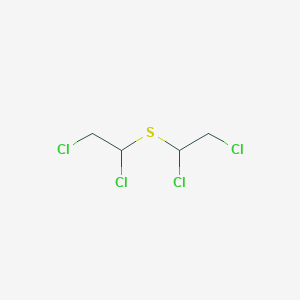
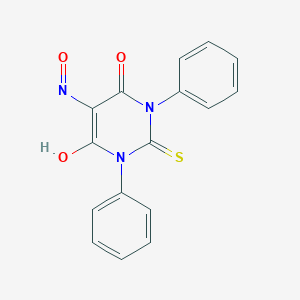
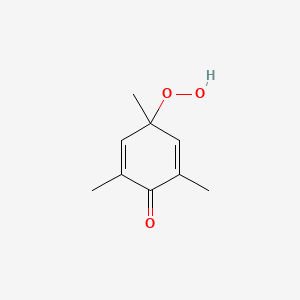
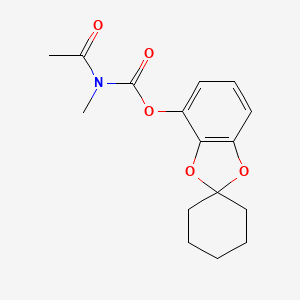
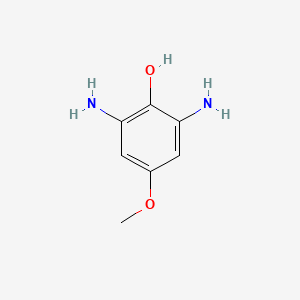
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
